tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-cyanobenzyl moiety at the 4-position. This compound is widely utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and central nervous system (CNS)-targeting agents. The Boc group enhances solubility and stability during synthetic processes, while the cyanobenzyl substituent contributes to π-π stacking interactions in target binding .
Properties
IUPAC Name |
tert-butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-15(9-11-20)12-14-4-6-16(13-19)7-5-14/h4-7,15H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPMLWFIBYJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468339 | |
| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021363-43-8 | |
| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-cyanobenzyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the nitrile group to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of 4-(4-aminobenzyl)piperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the cyanobenzyl group allows for specific interactions with biological molecules, influencing pathways related to signal transduction and cellular responses.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related piperidine derivatives, highlighting substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups: The 4-cyanobenzyl group in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. In contrast, the 2-cyanoacetyl group () introduces a reactive β-ketonitrile moiety for conjugation.
- Aromatic vs. Aliphatic Substituents: Derivatives with aromatic substituents (e.g., 4-cyanobenzyl, 2-fluoro-6-hydroxyphenyl) exhibit stronger binding to aromatic-rich protein pockets compared to aliphatic chains (e.g., 4-methylpentyl in ).
Physicochemical and Spectroscopic Properties
- NMR Data: tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () exhibits δ 1.43 ppm (t-Bu, singlet) and δ 2.25 ppm (piperidine CH2, multiplet). The 4-cyanobenzyl analogue shows characteristic aromatic protons at δ 7.4–7.6 ppm and a nitrile signal at ~δ 120 ppm in $^{13}\text{C}$ NMR.
- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]$^+$ = 277.36 for ) confirm molecular integrity.
Biological Activity
tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 290.37 g/mol
- CAS Number : 156185-63-6
- InChI Key : OXPWHPCCUXESFQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with various biological targets, including receptors and enzymes.
Research indicates that this compound may act as an inhibitor of certain biological pathways, particularly those involved in inflammatory responses. For instance, studies have shown that derivatives of piperidine can modulate the NLRP3 inflammasome, a critical component in the immune response, leading to decreased IL-1β release in immune cells .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential use in treating inflammatory diseases .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines, indicating selective toxicity that could be beneficial for cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β release | |
| Cytotoxicity | Selective toxicity on cancer cells | |
| NLRP3 inhibition | Decreased pyroptosis |
Case Studies
- Study on Inflammatory Response :
- Cytotoxicity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
